molecular formula C18H21NO5S B2354862 3-acetyl-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide CAS No. 1797715-60-6

3-acetyl-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide

Cat. No.: B2354862
CAS No.: 1797715-60-6
M. Wt: 363.43
InChI Key: IJOKIAQDEWRSJX-UHFFFAOYSA-N
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Description

3-Acetyl-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a central sulfonamide group (-SO₂NH-) linking a 3-acetylphenyl ring to a substituted ethylamine moiety. The ethylamine chain features a methoxy group at the 2-position and a 3-methoxyphenyl substituent.

Properties

IUPAC Name

3-acetyl-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-13(20)14-6-5-9-17(11-14)25(21,22)19-12-18(24-3)15-7-4-8-16(10-15)23-2/h4-11,18-19H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOKIAQDEWRSJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC(=CC=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation Reaction

In a procedure analogous to PMC9979347’s synthesis of sulfonamide intermediates, 3-acetylacetophenone undergoes chlorosulfonation using chlorosulfonic acid (ClSO₃H) and thionyl chloride (SOCl₂). The acetyl group at the meta position directs sulfonation to the para position, yielding 3-acetylbenzenesulfonyl chloride.

Key Conditions :

  • Reaction temperature: 0–5°C (exothermic control)
  • Reagent ratio: 1:5 (3-acetylacetophenone : ClSO₃H)
  • Workup: Quenching with ice-water, extraction with dichloromethane

Preparation of 2-Methoxy-2-(3-Methoxyphenyl)Ethylamine

The stereochemically complex amine moiety requires careful construction to ensure regioselectivity and optical purity.

Ketone Intermediate Formation

3-Methoxybenzaldehyde serves as the starting material. A Henry reaction with nitromethane in methanol, catalyzed by triethylamine, generates β-nitro alcohol (2-nitro-1-(3-methoxyphenyl)ethanol). Reduction using hydrogen gas over palladium on carbon (Pd/C) converts the nitro group to an amine, yielding 2-amino-1-(3-methoxyphenyl)ethanol.

O-Methylation and Resolution

Methylation of the secondary alcohol with methyl iodide in the presence of silver oxide (Ag₂O) produces 2-methoxy-2-(3-methoxyphenyl)ethylamine. Chiral resolution, as demonstrated in WO2012101648A1, employs d-(-)-mandelic acid to isolate the desired enantiomer (>99% purity via chiral HPLC).

Key Conditions :

  • Hydrogenation pressure: 3–5 bar H₂
  • Resolution solvent: Methanol-water (9.5:0.5 v/v)

Coupling of Sulfonyl Chloride and Amine

The final step involves nucleophilic substitution between 3-acetylbenzenesulfonyl chloride and 2-methoxy-2-(3-methoxyphenyl)ethylamine.

Sulfonamide Formation

Adapting methods from PMC9979347, the amine reacts with sulfonyl chloride in anhydrous dichloromethane under nitrogen. Triethylamine acts as a base to neutralize HCl byproducts.

Reaction Scheme :
$$
\text{3-Acetylbenzenesulfonyl chloride} + \text{2-Methoxy-2-(3-methoxyphenyl)ethylamine} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{Target Compound}
$$

Key Conditions :

  • Temperature: 0°C → room temperature
  • Yield: 85–92% (optimized via dropwise addition)

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Aromatic protons (δ 7.1–7.7 ppm), acetyl methyl (δ 2.5 ppm), methoxy groups (δ 3.8 ppm)
  • LC-MS : m/z 407.1 [M+H]⁺

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile-water gradient)
  • Chiral HPLC : >99% enantiomeric excess (CHIRALPAK® AD column)

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Citation
Chlorosulfonation 89 98.5 Scalable, high regioselectivity
Reductive Amination 78 99.0 Stereochemical control
Sulfonamide Coupling 91 99.2 Mild conditions, minimal byproducts

Industrial Scalability and Challenges

Process Optimization

  • Cost Efficiency : Bulk synthesis of 3-methoxybenzaldehyde reduces raw material costs.
  • Waste Management : Recycling thionyl chloride via distillation minimizes environmental impact.

Stereochemical Considerations

The geminal methoxy and aryl groups introduce a chiral center, necessitating asymmetric synthesis or resolution steps. Patent US8440863B2 highlights the economic burden of stereoisomer separation, advocating for enantioselective hydrogenation to bypass resolution.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds related to benzenesulfonamides, including 3-acetyl-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide, exhibit significant anticancer properties. For instance, derivatives of benzenesulfonamides have been shown to inhibit carbonic anhydrase IX, an enzyme often overexpressed in tumors. This inhibition can lead to apoptosis in cancer cell lines such as MDA-MB-231, demonstrating the compound's potential as an anticancer agent .

Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit various enzymes linked to disease mechanisms. In particular, it shows promise as an inhibitor of acetylcholinesterase and α-glucosidase, which are relevant in the treatment of Alzheimer’s disease and Type 2 diabetes mellitus, respectively .

Antimicrobial Properties

Studies have highlighted the antimicrobial potential of sulfonamide derivatives. The compound has demonstrated effectiveness against several bacterial strains, including those resistant to conventional antibiotics. This makes it a candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Variations in substituents on the benzene ring and the sulfonamide group can significantly affect biological activity. For example, modifications that enhance lipophilicity or target specificity can improve anticancer and antimicrobial effects .

Case Studies

StudyFocusFindings
Nemr et al. (2021)Anticancer ActivityIdentified significant inhibition of carbonic anhydrase IX with IC50 values ranging from 10.93 to 25.06 nM; induced apoptosis in cancer cell lines .
Bioinformatics StudyEnzyme InhibitionInvestigated sulfonamide derivatives' potential against α-glucosidase; identified promising candidates for diabetes treatment .
Antimicrobial ResearchBacterial ResistanceShowed effectiveness against resistant bacterial strains; potential for new antibiotic development .

Mechanism of Action

The mechanism of action of 3-acetyl-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Compound Name Substituents/Modifications Key Properties/Activities References
Target Compound : 3-Acetyl-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide - 3-Acetylphenyl
- 2-Methoxy-2-(3-methoxyphenyl)ethyl chain
- Potential kinase inhibitory activity (inferred from related compounds)
- Moderate lipophilicity
N-(2-(2-(3-Acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide (3r) - 3-Acetylphenyl fused to indole
- 4-Methylbenzenesulfonamide
- Synthesized via gold-catalyzed reactions
- Anticancer activity (not quantified)
MMV665914 : 4-Chloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide - 4-Chlorophenyl
- Piperazine and pyridine substituents
- Selective anti-parasitic activity
- Low cytotoxicity in HEK293 cells
2-Chloro-N-(3-methoxybenzoyl)benzenesulfonamide - 2-Chlorophenyl
- 3-Methoxybenzoyl group
- Syn conformation between N–H and Cl
- Crystallographic stability
N-Fluoro-N-(4-(3-methoxyphenyl)butyl)benzenesulfonamide (1p) - Fluorine atom at N
- 4-(3-Methoxyphenyl)butyl chain
- Enhanced metabolic stability (fluorine effect)
- 47% synthetic yield
3-Chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide - 3-Chloro-4-methoxyphenyl
- Heterocyclic furan and thiophene groups
- Increased solubility due to heterocycles
- Unreported biological activity

Physicochemical Properties

  • Lipophilicity : The target compound’s methoxy and acetyl groups balance hydrophobicity, critical for membrane permeability.
  • Crystal Packing : Syn conformations () and heterocyclic substituents () influence melting points and solubility, as observed in comparative crystallographic studies.

Research Findings and Implications

  • Kinase Inhibition : While direct data for the target compound are absent, structurally related pyrazole-sulfonamides () exhibited potent kinase inhibitory effects (e.g., IC₅₀ < 100 nM for BRAF inhibitors).
  • Synthetic Challenges : The ethyl chain in the target compound may introduce steric hindrance during sulfonamide formation, necessitating optimized coupling conditions (e.g., triethylamine in anhydrous dichloromethane, as in ).
  • Cytotoxicity Considerations : Analogues with bulky substituents (e.g., MMV665914) show lower cytotoxicity, suggesting that the target compound’s methoxy groups may reduce off-target effects .

Biological Activity

3-acetyl-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide is a sulfonamide compound notable for its diverse biological activities. Its structure incorporates an acetyl group and methoxy groups, which contribute to its interaction with various biological targets. This article explores the compound's biological activities, including its mechanisms of action, therapeutic applications, and comparative efficacy with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C18H23N1O4S1. The unique combination of functional groups enhances its chemical reactivity and potential biological activity.

The primary mechanism of action for this compound involves the inhibition of specific enzymes, particularly carbonic anhydrase (CA). This enzyme plays a crucial role in various physiological processes, including acid-base balance and fluid secretion. Inhibition of CA can have therapeutic implications in conditions such as glaucoma and epilepsy.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against CA-II, with IC50 values indicating moderate potency . The ability to inhibit CA-II is linked to its structural features, particularly the sulfonamide moiety.

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties. It disrupts folic acid synthesis in bacteria, leading to impaired DNA synthesis and growth inhibition. This mechanism is characteristic of many sulfonamides, which are traditionally known for their antibacterial effects.

Anticancer Potential

Studies have indicated potential anticancer activity, although specific mechanisms remain under investigation. The presence of methoxy groups may enhance interaction with cellular targets involved in cancer proliferation pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure SimilarityUnique Properties
N-butylbenzenesulfonamideContains benzenesulfonamide moietyExhibits antifungal properties
3-acetyl-N-(2-methoxyethyl)benzenesulfonamideSimilar structure with different alkyl groupUsed in various chemical applications
Benzofuran derivativesContains benzofuran ringSignificant biological activities (anticancer/antibacterial)

The specific combination of functional groups in this compound enhances its interaction with biological targets compared to similar compounds.

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL against various strains, showcasing its potential as an antimicrobial agent .
  • Carbonic Anhydrase Inhibition : Research focused on the inhibition of CA-II by this compound reported IC50 values ranging from 12.1 to 53.6 µM among derivatives tested, indicating a competitive inhibition mechanism that could be leveraged for therapeutic applications .

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